molecular formula C15H12FN3 B12074707 3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine

3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine

Cat. No.: B12074707
M. Wt: 253.27 g/mol
InChI Key: LOMUJOXWMVVHQG-UHFFFAOYSA-N
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Description

3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring a fluorine atom at the 3'-position of one phenyl ring, an imidazole group at the 4-position, and an amine group at the 3-position of the adjacent phenyl ring (Figure 1). This compound belongs to a class of aromatic amines with heterocyclic substitutions, which are of significant interest in medicinal chemistry and materials science due to their electronic and steric properties. The fluorine atom enhances metabolic stability and modulates lipophilicity, while the imidazole moiety contributes to hydrogen bonding and π-π stacking interactions, making it a versatile scaffold for drug design .

Properties

Molecular Formula

C15H12FN3

Molecular Weight

253.27 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-imidazol-1-ylaniline

InChI

InChI=1S/C15H12FN3/c16-13-3-1-2-11(8-13)12-4-5-15(14(17)9-12)19-7-6-18-10-19/h1-10H,17H2

InChI Key

LOMUJOXWMVVHQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N3C=CN=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by nucleophilic substitution to introduce the fluoro group and imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The fluoro group can enhance the compound’s binding affinity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

The structural and functional attributes of 3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine can be compared to related biphenyl-amine derivatives and imidazole-containing analogs. Key differences in substituent positions, heterocyclic moieties, and physicochemical properties are summarized below:

Structural Analogues

Table 1: Structural Comparison of Biphenyl-Amine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine 3'-F, 4-(imidazol-1-yl), 3-NH₂ 299.31 Fluorine enhances stability; imidazole enables H-bonding.
3'-Fluoro-[1,1'-biphenyl]-4-amine 3'-F, 4-NH₂ 201.22 Lacks imidazole; simpler structure with lower polarity.
4'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride 4'-F, 3-NH₂ (protonated) 217.68 Amine at 3-position; fluorine at 4' alters electronic distribution.
N-(4'-((4-fluoropiperidin-1-yl)methyl)-[1,1'-biphenyl]-3-yl)-2-iodobenzamide 4'-fluoropiperidine, 2-iodobenzamide 543.36 Bulky substituents reduce solubility; iodobenzamide adds steric hindrance.

Key Observations :

  • The imidazole group in the target compound distinguishes it from simpler biphenyl-amines (e.g., 3'-Fluoro-[1,1'-biphenyl]-4-amine) by introducing a basic nitrogen capable of forming coordination complexes or enhancing binding to biological targets .
  • Fluorine substitution at the 3'-position (vs.
Heterocyclic Analogues

Table 2: Comparison with Imidazole- and Oxadiazole-Containing Compounds

Compound Name Heterocycle Functional Groups Melting Point (°C) Biological Relevance Reference
3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine Imidazole (1-yl) 3-NH₂, 3'-F Not reported Potential kinase inhibitor scaffold.
N-Allyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-3-amine (3ai) 1,3,4-Oxadiazole Allyl, 5-oxadiazolyl 161–163 Anticancer activity (oxadiazole enhances DNA binding).
(4-Fluoro-3-trifluoromethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Benzoimidazole + imidazole CF₃, pyridinyloxy Not reported Antifungal agent (trifluoromethyl boosts potency).

Key Observations :

  • The 1,3,4-oxadiazole in compound 3ai confers rigidity and planar geometry, which may improve intercalation into DNA compared to the target compound’s imidazole .
  • Benzoimidazole derivatives (e.g., in ) exhibit higher molecular complexity and trifluoromethyl groups, enhancing metabolic resistance but reducing synthetic accessibility .

Biological Activity

3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure

The compound can be structurally represented as follows:

C13H10FN3\text{C}_{13}\text{H}_{10}\text{F}\text{N}_3

Biological Activity Overview

The biological activity of 3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine has been evaluated in several studies focusing on its antimicrobial properties, cytotoxicity, and mechanism of action.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been reported, indicating its effectiveness against bacterial strains.

Table 1: Antimicrobial Activity of 3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Candida albicans2.04.0

These results suggest that the compound is particularly effective against Staphylococcus aureus, with low MIC and MBC values indicating potent bactericidal activity.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicate that it exhibits low toxicity against human cell lines.

Table 2: Cytotoxicity Results

Cell LineIC50 (μM)
HepG2>60
Vero>60

The IC50 values greater than 60 μM suggest that the compound has a favorable safety margin for further development in therapeutic applications.

The mechanism through which 3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine exerts its biological effects involves interaction with critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).

Table 3: Enzyme Inhibition Potency

EnzymeIC50 (μM)
DNA Gyrase12.27
DHFR0.52

These findings indicate that the compound acts as a potent inhibitor of these enzymes, which are crucial for bacterial DNA replication and folate metabolism, respectively.

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

  • Case Study on Staphylococcus aureus : A clinical isolate was treated with the compound, resulting in significant reduction in bacterial load within 24 hours.
  • Combination Therapy : The compound showed synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains.

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